molecular formula C10H11N3O3S B5025597 4-(5-AMINO-3-METHYL-1H-PYRAZOL-1-YL)BENZENE-1-SULFONIC ACID

4-(5-AMINO-3-METHYL-1H-PYRAZOL-1-YL)BENZENE-1-SULFONIC ACID

Cat. No.: B5025597
M. Wt: 253.28 g/mol
InChI Key: JETAFRCTUNBBFZ-UHFFFAOYSA-N
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Description

4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzene ring with a sulfonic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

4-(5-amino-3-methylpyrazol-1-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)17(14,15)16/h2-6H,11H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETAFRCTUNBBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like acids or bases to facilitate the cyclization process. The specific steps may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted benzene derivatives

Scientific Research Applications

4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles and sulfonic acid derivatives, such as:

Uniqueness

What sets 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and sulfonic acid groups allows for diverse interactions with other molecules, making it a valuable compound for various applications in research and industry .

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